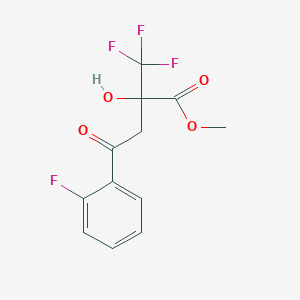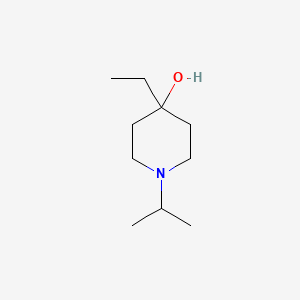![molecular formula C7H13F2NO B13184732 2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C₇H₁₃F₂NO It is characterized by the presence of a difluorocyclobutyl group attached to an aminoethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,3-difluorocyclobutylmethanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
化学反応の分析
Types of Reactions
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones, while reduction can produce difluorocyclobutylamines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group imparts unique electronic and steric properties, which can influence the compound’s reactivity and binding affinity. The aminoethanol moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-{[(3,3-Difluorocyclobutyl)methyl]amino}propan-1-ol: This compound has a similar structure but with a propanol moiety instead of ethanol.
(3,3-Difluorocyclobutyl)methanol: This compound lacks the amino group and has a simpler structure.
Uniqueness
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol is unique due to the combination of the difluorocyclobutyl group and the aminoethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C7H13F2NO |
|---|---|
分子量 |
165.18 g/mol |
IUPAC名 |
2-[(3,3-difluorocyclobutyl)methylamino]ethanol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)3-6(4-7)5-10-1-2-11/h6,10-11H,1-5H2 |
InChIキー |
OKGPCDUKSLFXGS-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)CNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
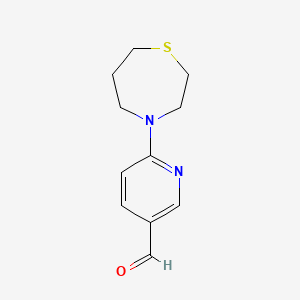


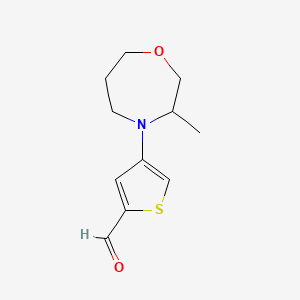
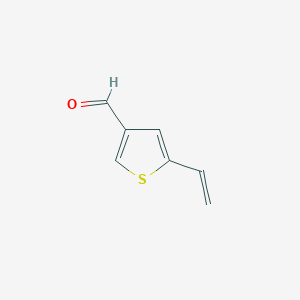
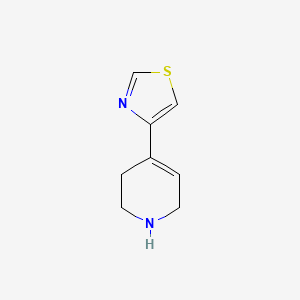

![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
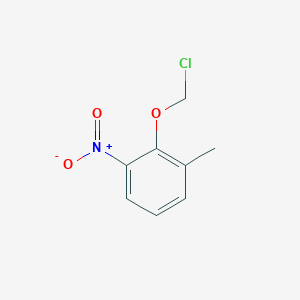
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
